molecular formula C18H20N4OS B14150077 Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- CAS No. 3458-59-1

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)-

Cat. No.: B14150077
CAS No.: 3458-59-1
M. Wt: 340.4 g/mol
InChI Key: XIBLXVSJZDIAHO-UHFFFAOYSA-N
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Description

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is a complex organic compound that belongs to the class of imidazo[1,2-a]pyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of imidazo[1,2-a]pyrimidines typically involves multicomponent reactions, condensation reactions, and oxidative coupling . For the specific compound , the synthesis might involve the following steps:

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions .

Chemical Reactions Analysis

Types of Reactions

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .

Scientific Research Applications

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- involves its interaction with specific molecular targets and pathways. This compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Imidazo(1,2-a)pyrimidine, 2-(p-methylthiophenyl)-3-(morpholinomethyl)- is unique due to its specific substituents, which can impart distinct biological and chemical properties. The presence of the p-methylthiophenyl and morpholinomethyl groups can influence its reactivity and interactions with biological targets .

Properties

CAS No.

3458-59-1

Molecular Formula

C18H20N4OS

Molecular Weight

340.4 g/mol

IUPAC Name

4-[[2-(4-methylsulfanylphenyl)imidazo[1,2-a]pyrimidin-3-yl]methyl]morpholine

InChI

InChI=1S/C18H20N4OS/c1-24-15-5-3-14(4-6-15)17-16(13-21-9-11-23-12-10-21)22-8-2-7-19-18(22)20-17/h2-8H,9-13H2,1H3

InChI Key

XIBLXVSJZDIAHO-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=C(C=C1)C2=C(N3C=CC=NC3=N2)CN4CCOCC4

Origin of Product

United States

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